H-DL-Cys.HCl

Description

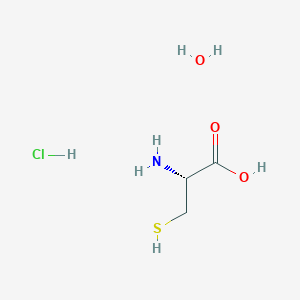

L-Cysteine hydrochloride monohydrate (IUPAC name: (R)-2-Amino-3-mercaptopropionic acid hydrochloride monohydrate) is a sulfur-containing amino acid derivative with the molecular formula C₃H₇NO₂S·HCl·H₂O and a molecular weight of 175.63 g/mol . It is synthesized via fermentation using non-GMO Escherichia coli strains (e.g., KCCM 80180, 80181) or through chemical methods such as electrolytic reduction of L-cystine in hydrochloric acid . The compound is highly purified (≥98.5% purity on a dry matter basis) and contains ≤12% water, with additional components including sulfate (0.1–0.2%), ammonium (0.01%), and trace free cystine .

Its crystalline structure (confirmed by X-ray diffraction) and optical rotation (+5.53° to +5.59°) align with pharmacopeial standards, ensuring enantiomeric purity . L-Cysteine hydrochloride monohydrate serves as a precursor for biologically active molecules like glutathione, taurine, and hydrogen sulfide (H₂S) and is widely used in food, feed, pharmaceuticals, and laboratory assays .

Properties

IUPAC Name |

2-amino-3-sulfanylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQSXNOEEPCSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920537 | |

| Record name | DL-Cysteine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; [Merck Index] White powder with an irritating odor; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Cysteine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13560 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10318-18-0, 7048-04-6, 52-89-1 | |

| Record name | DL-Cysteine, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10318-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine, hydrochloride, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010318180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DL-Cysteine, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cysteine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acidification and Decoloration

L-Cystine is suspended in water within a ceramic reactor and treated with hydrochloric acid (9–11 equivalents) at 58–62°C for 30 minutes. Activated carbon (2% by weight of L-cystine) is added to decolorize the mixture, achieving a pH of 0.8–1.2. This step ensures the breakdown of disulfide bonds in L-cystine, forming L-cysteine intermediates.

Electrolytic Reduction

The decolorized solution undergoes electrolysis for 9–11 hours in an electrolytic cell, reducing residual oxidized species. Post-electrolysis filtration yields an L-cysteine hydrochloride acid solution, which is concentrated under reduced pressure to induce crystallization.

Crystallization and Drying

Concentrated solutions are centrifuged to isolate L-cysteine hydrochloride monohydrate solids, which are vacuum-dried at 75–85°C for 4–6 hours. Drying parameters critically influence final moisture content and particle size, with lower temperatures (75°C) requiring longer durations (6 hours) to achieve ≤12% residual moisture.

Table 1: Optimization of Chemical Synthesis Parameters

Biological Synthesis via Microbial Fermentation

Biological methods, as disclosed in US20200407313, leverage microbial fermentation to produce L-cysteine, followed by hydrochloride salt formation. This route avoids harsh chemical conditions, aligning with green chemistry principles.

Fermentation and Chromatography

Fermentation broths (pH 3.0–9.0) containing L-cysteine are passed through a strongly acidic cation-exchange resin. This step isolates L-cysteine from microbial biomass and byproducts, achieving >95% purity.

Hydrochloric Acid Addition and Crystallization

Hydrochloric acid is added to the eluate at a 0.9–3.0 equivalence ratio ([HCl]/[L-cysteine]). Concentrating the solution under vacuum induces crystallization, with cooling to 15°C for 4 hours enhancing crystal size uniformity.

Table 2: Key Parameters in Biological Synthesis

Post-Synthesis Particle Size Optimization

Post-processing treatments, such as controlled drying, refine particle size distribution. CN110857474A discloses drying raw L-cysteine hydrochloride monohydrate at 90–180°C under vacuum, followed by cooling to <60°C. This method increases the proportion of fine particles (≤40 mesh) from <20% to >95%, reducing downstream milling costs.

Table 3: Drying Conditions vs. Particle Size

| Drying Temperature (°C) | Particle Size Distribution (≤40 mesh) |

|---|---|

| 90–120 | 95–98% |

| 140–160 | 85–90% |

| 180 | 75–80% |

Comparative Analysis of Synthesis Routes

Yield and Purity

Environmental and Economic Considerations

-

Chemical methods require corrosion-resistant equipment (e.g., ceramic reactors) but are cost-effective at scale.

-

Biological routes, while sustainable, incur higher fermentation and chromatography costs.

Industrial Scalability Challenges

Chemical Reactions Analysis

Electrochemical Reduction of L-Cystine

- Reaction :

L-Cystine (disulfide) + 2H⁺ + 2e⁻ → 2 L-Cysteine hydrochloride monohydrate

Conditions: Electrolytic cell (2.5–6.0 V, 2–18 A/dm²), 60–65°C, ionic membrane separation . - Data :

Current Density (A/dm²) Voltage (V) Yield (%) 2–18 2.5–6.0 ≥95

Hydrochloric Acid Precipitation

- Method :

- Solubility Data :

HCl Concentration (%) Solubility (g/100 mL, 20°C) 15 3.2 20 1.8 30 0.5

Redox Reactions

The thiol group (-SH) in L-cysteine hydrochloride monohydrate facilitates reversible oxidation and reduction:

Disulfide Bond Formation

- Reaction :

2 L-Cysteine hydrochloride → L-Cystine + 2 HCl + 2 H₂O

Conditions: Exposure to oxygen, metal ions, or alkaline environments . - Industrial Impact :

Antioxidant Activity

- Mechanism :

Scavenges reactive oxygen species (ROS) via thiol oxidation to sulfenic/sulfonic acids . - Example :

L-Cysteine + H₂O₂ → L-Cysteine sulfinic acid + 2 H₂O

Complexation with Metal Ions

L-Cysteine hydrochloride monohydrate forms stable complexes with transition metals, critical in analytical chemistry:

Copper(II) Complexation for Titration

- Reaction :

2 L-Cysteine + Cu²⁺ → [Cu(Cysteine)₂]²⁺

Conditions: Citrate buffer (pH 6.0), 4-(2-thiazolylazo)resorcinol (TAR) indicator . - Stoichiometry :

1:2 (Cu²⁺:Cysteine) with quantitative endpoint detection (yellow → pink) . - Analytical Data :

Cysteine Conc. (M) Cu²⁺ Titrant (M) Error (%) 0.001 0.001 ±0.5 0.04 0.04 ±0.3

Heavy Metal Detoxification

- Reaction :

L-Cysteine + Hg²⁺/Pb²⁺ → Insoluble metal-thiolate complexes . - Applications :

Chelation therapy and environmental remediation .

Biochemical Relevance

Scientific Research Applications

Food Technology

Use as a Food Additive

L-Cysteine hydrochloride monohydrate is primarily utilized in the food industry as a processing aid and food additive. Its applications include:

- Antioxidant and Browning Inhibitor : It is effective in reducing enzymatic browning in fruits such as avocados and bananas, thereby extending shelf life. Studies indicate that treatments with L-cysteine can prolong the freshness of peeled and cut fruits by several days when used in appropriate concentrations (2.5% to 5% solutions) .

- Dough Conditioner : In baking, L-cysteine serves as a dough conditioner, enhancing the texture and quality of bread products. This application is crucial for improving the elasticity and extensibility of dough .

- Nutritional Supplement : As an essential amino acid, L-cysteine is added to infant formulas and sports nutrition products to support growth and recovery .

| Application | Purpose | Concentration |

|---|---|---|

| Antioxidant for fruits | Reduces enzymatic browning | 2.5% - 5% |

| Dough conditioner | Improves dough quality | Varies based on formulation |

| Nutritional supplement | Supports growth in infants | As required |

Pharmaceutical Applications

Health Benefits and Therapeutic Uses

L-Cysteine hydrochloride monohydrate has been extensively studied for its health benefits, particularly in the context of nutritional therapy and disease treatment:

- Antioxidant Properties : It plays a critical role in synthesizing glutathione, a powerful antioxidant that helps combat oxidative stress . This property is beneficial in treating chronic conditions such as cardiovascular diseases and diabetes.

- Mucolytic Agent : L-Cysteine is used as a mucolytic agent in respiratory therapies to help break down mucus in patients with chronic obstructive pulmonary disease (COPD) and cystic fibrosis .

- Nutritional Therapy : Clinical trials have demonstrated its effectiveness in restoring glutathione levels in malnourished children and improving outcomes in patients with various conditions, including liver disease and oxidative stress-related disorders .

| Application | Health Benefit | Reference |

|---|---|---|

| Antioxidant therapy | Increases glutathione levels | |

| Mucolytic therapy | Reduces mucus viscosity | |

| Nutritional support | Aids recovery in malnourished patients |

Cosmetic Industry

Role in Hair Care Products

L-Cysteine hydrochloride monohydrate is included in various cosmetic formulations due to its beneficial effects on hair health:

- Hair Strengthening : It has been shown to reduce hair loss and enhance hair strength, making it a popular ingredient in shampoos and conditioners aimed at improving hair resilience .

Safety and Regulatory Aspects

L-Cysteine hydrochloride monohydrate is generally recognized as safe when used within established limits. Regulatory bodies such as the European Food Safety Authority have assessed its safety for use as a food additive and confirmed its efficacy when used appropriately .

Case Studies

- Enzymatic Browning Reduction : A study conducted on peeled avocados treated with L-cysteine solutions demonstrated a significant reduction in browning compared to untreated samples, extending their shelf life from three days up to eleven days depending on the concentration used .

- Nutritional Therapy Impact : Clinical trials involving malnourished children showed that supplementation with L-cysteine led to improved synthesis rates of glutathione during treatment phases, highlighting its role in recovery from severe malnutrition .

Mechanism of Action

L-Cysteine hydrochloride monohydrate exerts its effects through its antioxidant properties and participation in redox reactions. It serves as a precursor to glutathione, a potent cellular antioxidant, and contributes to the formation of disulfide bonds that stabilize protein structures . The compound’s antioxidant properties are typically expressed in the tripeptide glutathione, which occurs in humans and other organisms .

Comparison with Similar Compounds

Chemical and Physical Properties

The table below compares L-cysteine hydrochloride monohydrate with structurally or functionally related amino acid derivatives:

Key Observations :

- The hydrochloride salt form enhances water solubility compared to the free base, making it preferable for injectable formulations and feed additives .

- L-Cystine, the oxidized dimer, is less reactive and used primarily in antioxidant applications, whereas the hydrochloride monohydrate is a reducing agent .

Key Observations :

- L-Cysteine hydrochloride monohydrate’s antimycotic activity distinguishes it from other amino acid derivatives, offering utility in antifungal formulations .

- Unlike L-arginine hydrochloride, it requires stabilization (e.g., immediate use post-reconstitution) due to oxidation to cystine .

Key Observations :

- Safety concerns for L-cysteine hydrochloride monohydrate arise primarily from production residues (e.g., bacterial endotoxins) rather than the compound itself .

- Simultaneous administration via feed and water may cause nutritional imbalances, requiring dose monitoring .

Research Advances

- Crystallography: Zn²⁺-doped crystals exhibit nonlinear optical properties (SHG efficiency 1.6× KDP), enabling laser technology applications .

- Stability Studies : Degrades to cystine in aqueous solutions; stabilization requires pH adjustment (e.g., sodium bicarbonate) .

- Synthetic Methods : Fermentation using E. coli yields high-purity (>99%) product, reducing reliance on chemical synthesis .

Biological Activity

L-Cysteine hydrochloride monohydrate is a biologically active compound that plays a critical role in various physiological processes. This article explores its biological activity, mechanisms of action, and implications for health, supported by data tables and relevant research findings.

- Molecular Formula : C3H7NO2S • HCl • H2O

- Molecular Weight : 175.6 g/mol

- CAS Number : 7048-04-6

L-Cysteine is a sulfur-containing amino acid essential for protein synthesis and acts as a precursor for the antioxidant glutathione. It exists in both free and dimerized forms (cystine) and is crucial for maintaining the structural integrity of proteins through disulfide bonds .

Biological Functions

L-Cysteine plays several vital roles in biological systems:

- Antioxidant Defense : As a precursor to glutathione, L-cysteine contributes to cellular antioxidant capacity, protecting cells from oxidative stress .

- Protein Synthesis : It is integral in the synthesis of proteins, influencing cellular metabolism and growth .

- Detoxification : L-Cysteine aids in detoxifying harmful substances by conjugating with them to form less toxic compounds .

- Glutathione Synthesis : L-Cysteine is a rate-limiting substrate for glutathione production, which is crucial for cellular defense against oxidative damage.

- Enzyme Regulation : It can inhibit specific enzymes like lecithin-cholesterol acyltransferase, influencing lipid metabolism .

- Cell Signaling : L-Cysteine participates in redox signaling pathways that regulate various cellular processes, including apoptosis and cell proliferation .

Clinical Applications

L-Cysteine hydrochloride monohydrate has been investigated for its potential therapeutic applications:

- Nutritional Therapy : It has been shown to restore glutathione levels in malnourished children and improve outcomes in patients with chronic illnesses .

- Wound Healing : Studies indicate that it may enhance the healing process in conditions like corneal scarring post-surgery .

- Chronic Inflammation : Its antioxidant properties can help reduce inflammation markers, potentially benefiting conditions like arthritis .

Case Studies and Clinical Trials

A review of clinical trials highlights the diverse applications of L-Cysteine:

| Application | Effects |

|---|---|

| Nutritional therapy in malnourished children | Restored glutathione synthesis rates during treatment |

| Corneal scarring post-surgery | Reduced average scarring time |

| Ictus patients | Reduced risk of subsequent cardiovascular accidents |

| Hair care | Decreased hair loss and improved hair strength |

These findings underscore the compound's versatility in therapeutic contexts, particularly concerning its antioxidant capabilities and role in protein metabolism .

Safety Profile

While L-Cysteine hydrochloride monohydrate is generally recognized as safe when used appropriately, it has been classified as a skin irritant and may cause serious eye damage upon exposure. Regulatory assessments have established acceptable dosage levels for various applications, particularly in nutritional formulations for infants requiring total parenteral nutrition (TPN) .

Q & A

Basic Research Questions

Q. What established methods are used to determine the purity of L-Cysteine hydrochloride monohydrate in pharmaceutical research?

- Methodological Answer : The United States Pharmacopeia (USP) outlines a three-pronged approach:

HPLC Analysis : Derivatize samples with N-Ethylmaleimide to quantify impurities via chromatographic separation .

Optical Rotation : Measure specific rotation in 6 N HCl (expected range: +5.7°) to confirm enantiomeric purity .

Loss on Drying : Dry samples at 105°C until constant weight to assess hygroscopicity and residual solvents .

Q. How is L-Cysteine hydrochloride monohydrate synthesized in laboratory settings?

- Methodological Answer : A reductive synthesis involves refluxing L-cystine with tin particles in dilute HCl for 2 hours. Post-reaction steps include:

Filtration : Remove residual tin.

Hydrogen Sulfide Saturation : Precipitate tin sulfides for removal.

Crystallization : Concentrate the filtrate under reduced pressure and crystallize at 4°C .

Q. What experimental protocols utilize L-Cysteine hydrochloride monohydrate in thiol quantification assays?

- Methodological Answer : The compound serves as a reducing agent in Ellman’s assay:

React with 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) to release yellow 2-nitro-5-thiobenzoate (TNB⁻).

Quantify absorbance at 412 nm (ε = 14,150 M⁻¹cm⁻¹) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can stability challenges be mitigated when formulating L-Cysteine hydrochloride monohydrate in intravenous solutions?

- Methodological Answer :

Nitrogen Purging : Replace headspace air with nitrogen to prevent oxidation to cystine .

Immediate Use : Administer within 4 hours of reconstitution to avoid precipitation.

pH Monitoring : Maintain pH 1.0–2.5 to stabilize the thiol group .

Critical Parameter : Aluminum content ≤25 µg/L to prevent nephrotoxicity in renal-impaired patients .

Q. What advanced spectroscopic techniques resolve structural and vibrational properties of L-Cysteine hydrochloride monohydrate?

- Methodological Answer :

DFT Calculations : Use Perdew-Burke-Ernzerhof (PBE) functional with Grimme’s dispersion correction to model vibrational modes (e.g., 2.41 THz peak) .

Terahertz (THz) Spectroscopy : Validate computational models against experimental spectra to assign lattice vibrations .

Table 1 : Key Solid-State Properties

| Property | Value/Technique | Reference |

|---|---|---|

| Density | 1.54 g/cm³ | |

| Crystal Symmetry | Monoclinic (P2₁) | |

| SHG Efficiency | 0.8 × KDP (Potassium Dihydrogen Phosphate) |

Q. How can contradictory reports on dough viscoelasticity modulation by L-Cysteine hydrochloride monohydrate be resolved?

- Methodological Answer :

Dose Optimization : Limit reducing agent to 0.1–0.3% of flour weight to balance disulfide cleavage and structural collapse .

Oxidant-Reducant Synergy : Combine with ascorbic acid (0.01%) to stabilize gluten network plasticity .

Rheological Testing : Use Farinograph studies to quantify tenacity (resistance) and extensibility (stretch) trade-offs .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the optical nonlinearity of L-Cysteine hydrochloride monohydrate crystals?

- Methodological Answer : Discrepancies arise from:

Growth Technique : Slow evaporation yields higher SHG efficiency (0.8× KDP) vs. unidirectional growth (0.5× KDP) due to crystal defect density .

Hydration State : Anhydrous forms exhibit reduced birefringence compared to monohydrate crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.